(S)-Azepan-4-ol hydrochloride
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Overview
Description
(S)-Azepan-4-ol hydrochloride is a chiral compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azepan-4-ol hydrochloride typically involves the reduction of azepanone derivatives. One common method is the catalytic hydrogenation of azepanone using a chiral catalyst to obtain the (S)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust and scalable methods. This could include the use of continuous flow reactors for the hydrogenation process, ensuring consistent quality and yield. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: (S)-Azepan-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of azepanone derivatives.
Reduction: Formation of azepane derivatives.
Substitution: Formation of various substituted azepanes depending on the reagent used.
Scientific Research Applications
(S)-Azepan-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Azepan-4-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Azepane: The parent compound without the hydroxyl group.
Azepanone: The oxidized form of azepane.
Azepane derivatives: Various substituted azepanes with different functional groups.
Uniqueness: (S)-Azepan-4-ol hydrochloride is unique due to its chiral nature and the presence of the hydroxyl group, which provides additional reactivity and potential for interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4S)-azepan-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYAGKOXTPXDMW-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CCNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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